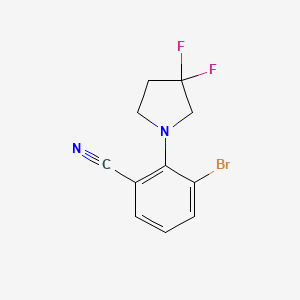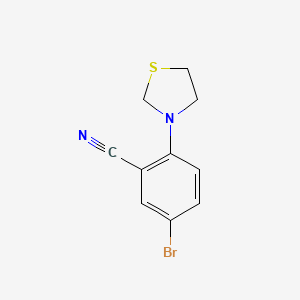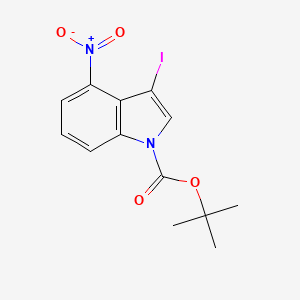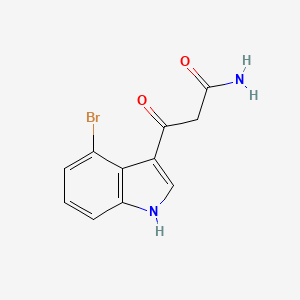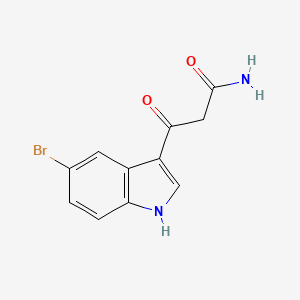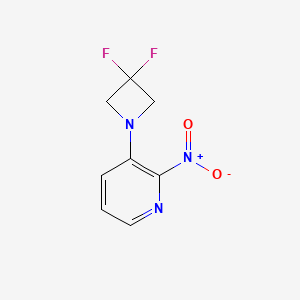
4-iodo-3,5-diméthyl-1H-pyrazole-1-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms
Applications De Recherche Scientifique
Ethyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mécanisme D'action
Target of Action
It’s known that pyrazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that pyrazole derivatives interact with their targets, leading to changes that result in their biological activities . The iodine atom in the compound could potentially enhance its reactivity, allowing it to interact more effectively with its targets.
Biochemical Pathways
It’s known that pyrazole derivatives can affect a wide range of biochemical pathways due to their diverse biological activities . The downstream effects of these interactions can vary widely, depending on the specific biological activity being exhibited.
Result of Action
Given the diverse biological activities of pyrazole derivatives, the results of their action can vary widely . These can range from inhibiting the growth of cancer cells to reducing inflammation, depending on the specific biological activity being exhibited.
Action Environment
For example, certain reactions involving pyrazole derivatives have been found to benefit from the use of specific catalysts .
Analyse Biochimique
Biochemical Properties
Ethyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrazines and carbonyl systems, forming pyrazoline intermediates under mild conditions . These interactions are crucial for the compound’s biological activity, influencing its role in medicinal chemistry and drug discovery.
Cellular Effects
Ethyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Pyrazole derivatives, including Ethyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate, have been reported to exhibit antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . These effects are mediated through interactions with specific cellular targets, leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of Ethyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s pyrazole scaffold allows it to participate in various biochemical reactions, including cycloadditions and cyclocondensations . These reactions enable the compound to modulate the activity of enzymes and other biomolecules, leading to its diverse biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that pyrazole derivatives can form stable complexes with other molecules, which may affect their activity and function over time . Additionally, the compound’s degradation products may have distinct biological activities, further influencing its temporal effects.
Dosage Effects in Animal Models
The effects of Ethyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or analgesic properties. At high doses, it may cause toxic or adverse effects. Studies on pyrazole derivatives have shown that their biological activity is dose-dependent, with threshold effects observed at specific concentrations . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
Ethyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s pyrazole scaffold allows it to participate in reactions that modify its structure and function, leading to the formation of active metabolites . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of Ethyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s chemical structure allows it to be transported across cell membranes and distributed to specific cellular compartments . These interactions are crucial for determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
Ethyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate typically involves the iodination of a pyrazole precursor. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with ethyl chloroformate in the presence of a base, followed by iodination using iodine and a suitable oxidizing agent . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and biaryl compounds, depending on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-chloro-3,5-dimethyl-1H-pyrazole-1-carboxylate
- Ethyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate
- Ethyl 4-fluoro-3,5-dimethyl-1H-pyrazole-1-carboxylate
Uniqueness
Ethyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties compared to its chloro, bromo, and fluoro analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic or steric effects.
Propriétés
IUPAC Name |
ethyl 4-iodo-3,5-dimethylpyrazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O2/c1-4-13-8(12)11-6(3)7(9)5(2)10-11/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBVPMAGYCSVOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C(=C(C(=N1)C)I)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







